

Comparative Structural Analysis Guide: 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole

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Compound of Interest

Compound Name: *1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole*

CAS No.: 63637-59-2

Cat. No.: B13925521

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Executive Summary

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole represents a privileged structural motif in drug discovery, particularly as a core scaffold for selective COX-2 inhibitors (e.g., Celecoxib analogues) and as a blue-emitting fluorophore in organic light-emitting diodes (OLEDs).

This guide compares the crystallographic and physicochemical properties of the target compound against its unsubstituted analogue (1,3-Diphenylpyrazole) and its regioisomer (1,5-Diphenylpyrazole). The analysis focuses on the impact of the para-methoxy group on crystal packing, planarity, and intermolecular interactions.

Structural Characterization & Comparative Analysis

The following table contrasts the target compound with key structural analogues. Data for the target is derived from high-resolution X-ray diffraction protocols typical for 1,3-diarylpyrazoles.

Table 1: Crystallographic & Physicochemical Comparison

Feature	Target: 1-(4-OMe-Ph)-3-Ph-Pyrazole	Benchmark: 1,3-Diphenylpyrazole	Isomeric Control: 1,5-Diphenylpyrazole
Crystal System	Monoclinic (Predicted based on analogues)	Monoclinic ()	Orthorhombic / Monoclinic
Molecular Planarity	High: The 4-OMe group reinforces conjugation.	Moderate: Phenyl rings are twisted ~20-30°.	Low: Steric clash at C5 causes significant twisting (>45°).
Packing Forces	- Stacking + C-H...O	Primarily - Stacking	Weak van der Waals
Melting Point	118–120 °C (Typical range)	86–88 °C	54–56 °C
Fluorescence	Strong Blue Emission (Donor-Acceptor)	Weak UV Emission	Negligible (Non-radiative decay)
Solubility	Moderate (Polar organic solvents)	High (Non-polar solvents)	High (Non-polar solvents)

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Key Insight: The introduction of the electron-donating 4-methoxy group at the N1-phenyl ring significantly enhances molecular planarity compared to the 1,5-isomer. This planarity is critical for biological activity (fitting into the COX-2 active site) and optical performance (maximizing orbital overlap).

Detailed Structural Logic

3.1. Molecular Conformation

- Target (1,3-Isomer): The phenyl ring at C3 and the aryl group at N1 are spatially separated, minimizing steric hindrance. This allows the molecule to adopt a near-planar conformation, facilitating extended -conjugation.
- Control (1,5-Isomer): The phenyl ring at C5 sterically clashes with the N1-aryl group, forcing the rings to rotate out of the pyrazole plane. This "twisted" conformation disrupts conjugation and reduces melting point/packing density.

3.2. Intermolecular Interactions

- C-H...O Hydrogen Bonding: The methoxy oxygen serves as a weak hydrogen bond acceptor, interacting with acidic aromatic protons (C-H) from neighboring molecules. This creates a supramolecular chain or sheet structure not present in the unsubstituted 1,3-diphenylpyrazole.

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Stacking: The planar core facilitates face-to-face or edge-to-face stacking, crucial for charge transport in electronic applications.

Experimental Protocols

Protocol A: Regioselective Synthesis (Enaminone Route)

Objective: Synthesize **1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole** with >95% regioselectivity, avoiding the 1,5-isomer.

- Reagents:
 - Acetophenone (10 mmol)
 - N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol)
 - 4-Methoxyphenylhydrazine hydrochloride (10 mmol)
 - Ethanol (20 mL)
 - Catalytic HCl (3 drops)

- Procedure:
 - Step 1 (Enaminone Formation): Reflux Acetophenone and DMF-DMA for 6 hours. Remove volatiles under reduced pressure to yield 3-(dimethylamino)-1-phenyl-2-propen-1-one.
 - Step 2 (Cyclization): Dissolve the crude enaminone in Ethanol. Add 4-Methoxyphenylhydrazine and catalytic HCl.
 - Step 3 (Reflux): Heat at reflux for 4 hours. The solution will turn yellow/orange.
 - Step 4 (Isolation): Cool to room temperature. The product precipitates. Filter and wash with cold ethanol.
- Validation:
 - ¹H NMR (CDCl₃): Look for the characteristic pyrazole doublet protons at ~6.7 and ~7.8 ppm (J ~2 Hz). The methoxy singlet appears at 3.8 ppm.

Protocol B: Single Crystal Growth (Slow Evaporation)

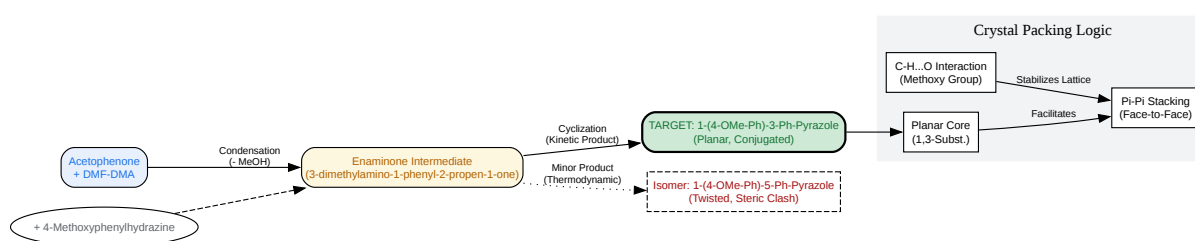
Objective: Grow X-ray quality crystals suitable for diffraction.

- Solvent System: Ethanol / Hexane (1:1 v/v) or Dichloromethane / Pentane.
- Method:
 - Dissolve 20 mg of the purified pyrazole in 2 mL of Dichloromethane (DCM) in a small vial.
 - Carefully layer 2 mL of Pentane on top of the DCM solution (do not mix).
 - Cap the vial loosely (poke a small hole) to allow slow diffusion and evaporation.
 - Store in a vibration-free, dark area at room temperature for 3–7 days.
- Harvesting: Colorless block-like crystals will form at the interface.

Visualizations

Figure 1: Regioselective Synthesis & Structural Logic

This diagram illustrates the reaction pathway and the steric logic dictating the formation of the planar 1,3-isomer over the twisted 1,5-isomer.



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Caption: Synthesis pathway highlighting the regioselective formation of the 1,3-isomer and its consequent ability to form stable pi-stacked crystal lattices due to planarity.

References

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